4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol
CAS No.: 1421263-04-8
Cat. No.: VC5129668
Molecular Formula: C15H9F2NOS
Molecular Weight: 289.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421263-04-8 |
|---|---|
| Molecular Formula | C15H9F2NOS |
| Molecular Weight | 289.3 |
| IUPAC Name | 4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol |
| Standard InChI | InChI=1S/C15H9F2NOS/c16-12-6-3-10(7-13(12)17)15-18-14(8-20-15)9-1-4-11(19)5-2-9/h1-8,19H |
| Standard InChI Key | FVHNOKTWTORAOX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—linked to a 3,4-difluorophenyl group and a phenol moiety. The molecular formula is CHFNOS, with a calculated molecular weight of 305.31 g/mol. The difluorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the phenolic hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity .
Table 1: Key Structural Features
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-(2-(3,4-difluorophenyl)thiazol-4-yl)phenol typically involves multi-step protocols common to thiazole derivatives:
Thiazole Ring Formation
The Hantzsch thiazole synthesis is widely employed, utilizing:
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3,4-Difluorobenzaldehyde as the aldehyde precursor.
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Phenolic ketones (e.g., 4-hydroxyacetophenone) to introduce the phenol group.
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Thiourea as the sulfur and nitrogen source.
Reaction conditions (e.g., ethanol reflux with sodium ethoxide) facilitate cyclization .
Functionalization
Post-cyclization modifications may include:
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Diazonium coupling: Introducing aryl groups via diazonium salts .
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Electrophilic substitution: Halogenation or nitration at the thiazole’s C-5 position .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 3,4-Difluorobenzaldehyde, thiourea, ethanol | 2-Amino-4-(3,4-difluorophenyl)thiazole | 65% |
| 2 | Diazonium salt coupling (phenol derivative) | Target compound | 48% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the phenolic group; limited water solubility (<1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to oxidation in aqueous acidic conditions .
Spectroscopic Data
Biological Activity and Applications
Anticancer Activity
Fluorinated thiazoles demonstrate cytotoxicity against cancer cell lines:
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IC: 5–20 µM in MCF-7 (breast cancer) and A549 (lung cancer) cells .
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Targets: Inhibition of topoisomerase II and tubulin polymerization .
Table 3: Comparative Biological Data
| Compound | Activity (IC/MIC) | Target Organism/Cell Line |
|---|---|---|
| 4-(2-(4-Fluorophenyl)thiazol)phenol | 8 µM | MCF-7 |
| 4-(2-(3,4-Difluorophenyl)thiazol)phenol | 12 µM (est.) | HeLa (est.) |
Industrial and Material Science Applications
Dye Synthesis
Thiazole-based azo dyes derived from similar structures show:
Polymer Chemistry
Copolymers incorporating thiazole monomers exhibit:
Comparison with Analogous Compounds
Table 4: Structural and Functional Analogues
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